Cas no 14613-30-0 (Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, magnesium salt (2:1))
14613-30-0 structure
Product Name:Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, magnesium salt (2:1)
Numero CAS:14613-30-0
MF:C20H20Cl2MgO6
MW:451.580204963684
CID:147569
PubChem ID:65611
Update Time:2025-04-19
Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, magnesium salt (2:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, magnesium salt (2:1)
- magnesium clofibrate
- Bis[2-(4-chlorophenoxy)-2-methylpropionic acid]magnesium salt
- Q27294118
- DTXSID30932769
- UR 112
- Magnesiumbis(2-(4-chlorphenoxy)-2-methylpropionat)
- Bis(2-(p-chlorophenoxy)-2-methylpropionato)magnesium
- EINECS 238-650-4
- magnesium;2-(4-chlorophenoxy)-2-methylpropanoate
- Magnesii clofibras
- Magnesii clofibras [INN-Latin]
- 14613-30-0
- Clofibric acid magnesium salt
- magnesiumclofibrate
- CHEMBL2106803
- UNII-Y11SP157PJ
- Clomag
- Clofibrate Magnesico Chobet
- MAGNESIUM CLOFIBRATE [WHO-DD]
- Clofibrato magnesico [INN-Spanish]
- Clofibrate de magnesium [INN-French]
- magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate]
- Clofibrate de magnesium
- Clofibrato magnesico
- Magnesium clofibrate [INN]
- CLOFIBRIC ACID MAGNESIUM SALT [MI]
- MAGNESIUM CLOFIBRATE [MART.]
- Y11SP157PJ
- SCHEMBL317992
-
- Inchi: 1S/2C10H11ClO3.Mg/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2
- Chiave InChI: SYMULEBHDFQHNX-UHFFFAOYSA-L
- Sorrisi: ClC1C=CC(=CC=1)OC(C(=O)[O-])(C)C.ClC1C=CC(=CC=1)OC(C(=O)[O-])(C)C.[Mg+2]
Proprietà calcolate
- Massa esatta: 450.04900
- Massa monoisotopica: 450.049
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98.7A^2
Proprietà sperimentali
- Densità: 1.265
- Punto di fusione: 326-328°
- Punto di ebollizione: 324.1°Cat760mmHg
- Punto di infiammabilità: 149.8°C
- PSA: 71.06000
- LogP: 5.00980
Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, magnesium salt (2:1) Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
14613-30-0 (Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, magnesium salt (2:1)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso